molecular formula C12H19NO3S B1592026 (R)-2-Methylpyrrolidine tosylate CAS No. 204387-55-3

(R)-2-Methylpyrrolidine tosylate

Cat. No.: B1592026
CAS No.: 204387-55-3
M. Wt: 257.35 g/mol
InChI Key: ZXYDRZKLQBDQTN-QDXATWJZSA-N
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Description

®-2-Methylpyrrolidine tosylate is an organic compound that belongs to the class of tosylates, which are widely used in organic synthesis Tosylates are known for their excellent leaving group properties, making them valuable intermediates in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-2-Methylpyrrolidine tosylate typically involves the reaction of ®-2-Methylpyrrolidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the nucleophilic attack of the nitrogen atom in ®-2-Methylpyrrolidine on the sulfur atom of TsCl, resulting in the formation of the tosylate ester. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of ®-2-Methylpyrrolidine tosylate follows similar principles but may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

®-2-Methylpyrrolidine tosylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ®-2-Methylpyrrolidine tosylate primarily involves its role as a leaving group in chemical reactions. The tosylate group enhances the reactivity of the compound by stabilizing the transition state and facilitating the departure of the leaving group. This property is crucial in both substitution and elimination reactions, where the tosylate group is replaced or eliminated, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methylpyrrolidine tosylate is unique due to its chiral nature, which makes it particularly valuable in the synthesis of enantiomerically pure compounds. This stereochemistry is essential in the development of pharmaceuticals and other biologically active molecules .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;(2R)-2-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-3-2-4-6-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3/t;5-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYDRZKLQBDQTN-QDXATWJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609435
Record name 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204387-55-3
Record name 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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